

Unraveling the Downstream Signaling Network of ERK7: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erk-IN-7*

Cat. No.: *B15141636*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 7 (ERK7), also known as MAPK15, is an atypical member of the mitogen-activated protein kinase (MAPK) family. Unlike its well-studied counterparts ERK1 and ERK2, ERK7 exhibits distinct regulatory mechanisms and downstream signaling pathways. This technical guide provides an in-depth exploration of the current understanding of ERK7's downstream signaling network. It summarizes key interacting proteins and substrates, presents available quantitative and qualitative data in a structured format, offers detailed experimental protocols for studying ERK7 signaling, and visualizes the known pathways using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers investigating the multifaceted roles of ERK7 in cellular processes and its potential as a therapeutic target.

Introduction

ERK7 is a unique serine/threonine kinase characterized by a C-terminal domain that plays a crucial role in its regulation, localization, and function. It is constitutively active and its expression is tightly controlled by ubiquitination and proteasomal degradation[1]. While the canonical RAS-RAF-MEK-ERK1/2 cascade is extensively characterized, the downstream signaling of ERK7 is less defined and appears to be involved in a diverse array of cellular processes, including transcription, protein secretion, and DNA damage response. This guide will systematically dissect the known downstream effectors of ERK7.

Downstream Signaling Pathways of ERK7

The downstream signaling of ERK7 is not a linear cascade but rather a network of interactions with various cellular proteins, leading to the regulation of distinct cellular functions. The known downstream targets and interacting partners of ERK7 can be broadly categorized into transcription factors, regulators of protein secretion, and proteins involved in genomic integrity.

Regulation of Transcription Factors

ERK7 has been shown to interact with and regulate the activity of several transcription factors, thereby directly influencing gene expression.

- **c-Fos and c-Myc:** In vitro kinase assays have demonstrated that ERK7 can directly phosphorylate the transcription factors c-Fos and c-Myc. This suggests a role for ERK7 in regulating genes involved in cell growth, proliferation, and differentiation.
- **Estrogen Receptor α (ER α):** ERK7 interacts with ER α and promotes its degradation through the proteasome pathway[2]. This interaction has implications for breast cancer biology, where ER α is a key driver of tumor growth.
- **Estrogen-Related Receptor α (ERR α):** ERK7 can bind to ERR α , a key regulator of cellular metabolism.
- **Androgen Receptor (AR) and Glucocorticoid Receptor (GR):** ERK7 has been reported to interact with both AR and GR, suggesting a role in modulating steroid hormone signaling.

Modulation of Protein Secretion

A pivotal role for ERK7 has been identified in the regulation of protein secretion, particularly under conditions of amino acid starvation.

- **Sec16:** ERK7 negatively regulates protein secretion by modulating the membrane association of Sec16, a key component of the endoplasmic reticulum (ER) exit sites[3][4]. Under amino acid starvation, ERK7 levels increase, leading to the dispersal of Sec16 from ER exit sites and a subsequent inhibition of secretion[3][4].

Role in Genomic Integrity and Cytoskeletal Dynamics

ERK7 interacts with proteins that are fundamental to maintaining genomic stability and organizing the cytoskeleton.

- **Proliferating Cell Nuclear Antigen (PCNA):** ERK7 has been found to interact with PCNA, a critical factor in DNA replication and repair. This interaction suggests a potential role for ERK7 in the DNA damage response.
- **Apical Cap Protein 9 (AC9):** In *Toxoplasma gondii*, ERK7 interacts with AC9, a cytoskeletal scaffold protein. This interaction is crucial for the biogenesis of the apical complex in the parasite[5].

Data Presentation

While extensive quantitative data on the downstream effects of ERK7 signaling is still emerging, the following tables summarize the available qualitative and semi-quantitative findings.

Target Protein	Interaction/Modification	Functional Outcome	Cell Type/System
c-Fos	Direct Phosphorylation	Potential regulation of transcription	In vitro
c-Myc	Direct Phosphorylation	Potential regulation of transcription	In vitro
ER α	Interaction, Promotes Degradation	Decreased ER α protein levels	Human breast cancer cells
Sec16	Modulation of Localization	Inhibition of protein secretion	Drosophila S2 and human cells
PCNA	Interaction	Potential role in DNA damage response	Not specified
AC9	Interaction	Apical complex biogenesis	<i>Toxoplasma gondii</i>

Table 1: Summary of ERK7 Downstream Targets and Functional Outcomes. This table provides a qualitative overview of the known interacting partners and substrates of ERK7 and the resulting functional consequences.

Substrate	Phosphorylated by ERK7?	Notes
Myelin Basic Protein (MBP)	Yes	Common substrate for in vitro kinase assays.
c-Fos	Yes	
c-Myc	Yes	
Elk1	No	In contrast to ERK1/2.
PHAS1	No	In contrast to ERK1/2.
c-Jun	No	
ATF2	No	

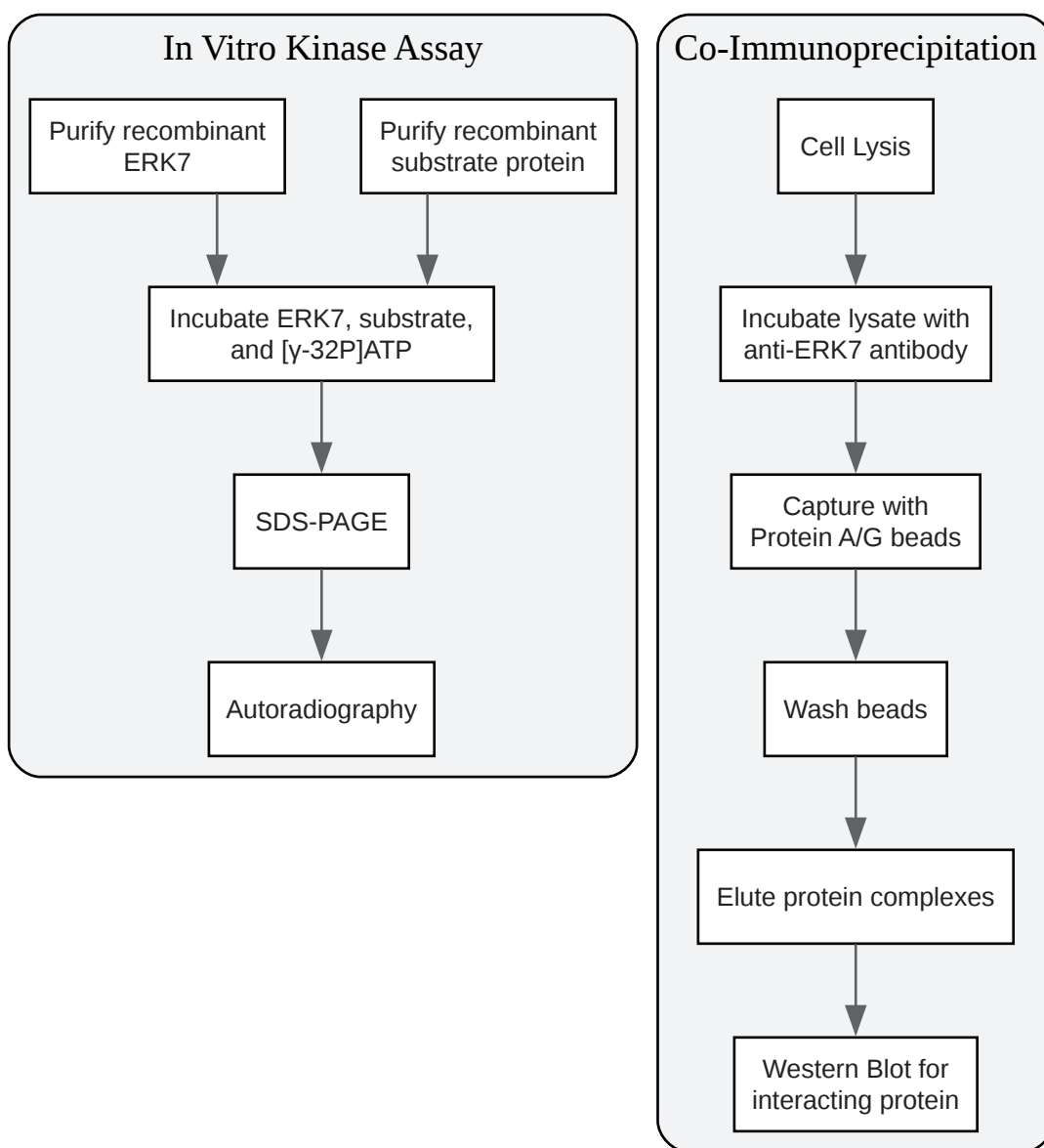
Table 2: In Vitro Substrate Specificity of ERK7. This table summarizes the known in vitro substrate specificity of ERK7, highlighting its distinct profile compared to the classical ERK1/2 kinases.

Mandatory Visualizations

Signaling Pathways

Caption: Downstream signaling pathways of ERK7 in the nucleus and cytoplasm.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for key experiments to study ERK7 downstream signaling.

Experimental Protocols

In Vitro Kinase Assay for ERK7

This protocol is adapted from a method used for assaying ERK7 kinase activity[6].

Materials:

- Recombinant active ERK7
- Recombinant substrate protein (e.g., c-Fos, c-Myc, or Myelin Basic Protein)
- Kinase Buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP (10 μ Ci/reaction)
- 10 mM ATP stock solution
- 4X SDS-PAGE loading buffer
- SDS-PAGE gels
- Phosphorimager screen and scanner

Procedure:

- Prepare the kinase reaction mix: In a microcentrifuge tube, prepare the following reaction mix on ice:
 - Recombinant active ERK7 (e.g., 100-200 ng)
 - Recombinant substrate protein (e.g., 1-2 μ g)
 - Kinase Buffer to a final volume of 20 μ L
- Initiate the reaction: Add 5 μ L of a master mix containing [γ -³²P]ATP and cold ATP to each reaction tube to a final concentration of 50-100 μ M.
- Incubate: Gently mix and incubate the reactions at 30°C for 30 minutes.
- Stop the reaction: Terminate the reaction by adding 8.3 μ L of 4X SDS-PAGE loading buffer.
- Resolve proteins: Boil the samples at 95°C for 5 minutes and then resolve the proteins by SDS-PAGE.
- Visualize phosphorylation: Dry the gel and expose it to a phosphorimager screen overnight. Scan the screen using a phosphorimager to visualize the phosphorylated substrate.

- Quantify results: The intensity of the phosphorylated substrate band can be quantified using appropriate software (e.g., ImageJ).

Co-Immunoprecipitation of ERK7 and Interacting Partners

This protocol provides a general framework for co-immunoprecipitation to identify proteins that interact with ERK7 in cells.

Materials:

- Cultured cells expressing endogenous or tagged ERK7
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
- Anti-ERK7 antibody or anti-tag antibody
- Isotype control IgG
- Protein A/G magnetic beads
- Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
- Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer)
- Western blot reagents

Procedure:

- Cell Lysis:
 - Wash cultured cells with ice-cold PBS.
 - Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Pre-clearing (Optional):
 - Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
 - Pellet the beads and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with the anti-ERK7 antibody or isotype control IgG overnight at 4°C on a rotator.
 - Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold Wash Buffer.
- Elution:
 - Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes.
 - Alternatively, resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5 minutes.
- Analysis:
 - Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.

Western Blot Analysis of ER α Degradation

This protocol can be used to quantitatively assess the effect of ERK7 on ER α protein levels.

Materials:

- MCF-7 breast cancer cells

- Plasmids for ERK7 and ER α expression (if overexpressing)
- Transfection reagent
- Protein synthesis inhibitor (e.g., cycloheximide)
- SDS-PAGE and Western blot reagents
- Primary antibodies: anti-ER α , anti-ERK7 (or tag), anti- β -actin (loading control)
- Secondary HRP-conjugated antibody
- Chemiluminescent substrate

Procedure:

- Cell Culture and Transfection:
 - Culture MCF-7 cells to 70-80% confluency.
 - Co-transfect cells with plasmids expressing ERK7 and a control vector.
- Treatment:
 - 48 hours post-transfection, treat the cells with cycloheximide (e.g., 50 μ g/mL) to inhibit new protein synthesis.
- Time Course Collection:
 - Harvest cells at different time points after cycloheximide treatment (e.g., 0, 2, 4, 6, 8 hours).
- Protein Extraction and Quantification:
 - Lyse the cells and determine the protein concentration of each sample.
- Western Blotting:

- Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against ER α and β -actin overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantification:
 - Quantify the band intensities for ER α and β -actin using densitometry software.
 - Normalize the ER α signal to the β -actin signal for each time point.
 - Plot the normalized ER α levels over time to determine the rate of degradation in the presence and absence of ERK7.

Conclusion

The downstream signaling of ERK7 is complex and multifaceted, diverging significantly from the classical MAPK pathways. Its involvement in regulating transcription, protein secretion, and genomic integrity highlights its importance in fundamental cellular processes. While the full spectrum of ERK7 substrates and the intricacies of its regulatory networks are still under active investigation, this guide provides a comprehensive overview of the current knowledge. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to further elucidate the roles of ERK7 in health and disease, and to explore its potential as a novel therapeutic target. Further research, particularly employing quantitative proteomics, will be crucial in expanding our understanding of the ERK7 signalome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Global Identification of ERK Substrates by Phosphoproteomics Based on IMAC and 2D-DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular Signal-Regulated Kinase 7, a Regulator of Hormone-Dependent Estrogen Receptor Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK7 is a negative regulator of protein secretion in response to amino-acid starvation by modulating Sec16 membrane association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK7 is a negative regulator of protein secretion in response to amino-acid starvation by modulating Sec16 membrane association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. In Vitro Kinase Assays. [bio-protocol.org]
- To cite this document: BenchChem. [Unraveling the Downstream Signaling Network of ERK7: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141636#what-is-the-downstream-signaling-of-erk-in-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com